N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 476319-57-0
VCID: VC7055804
InChI: InChI=1S/C23H15N3O3S2/c1-13-2-8-18-20(10-13)31-23(25-18)14-3-5-16(6-4-14)24-22(27)21-12-15-11-17(26(28)29)7-9-19(15)30-21/h2-12H,1H3,(H,24,27)
SMILES: CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-]
Molecular Formula: C23H15N3O3S2
Molecular Weight: 445.51

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide

CAS No.: 476319-57-0

Cat. No.: VC7055804

Molecular Formula: C23H15N3O3S2

Molecular Weight: 445.51

* For research use only. Not for human or veterinary use.

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide - 476319-57-0

Specification

CAS No. 476319-57-0
Molecular Formula C23H15N3O3S2
Molecular Weight 445.51
IUPAC Name N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide
Standard InChI InChI=1S/C23H15N3O3S2/c1-13-2-8-18-20(10-13)31-23(25-18)14-3-5-16(6-4-14)24-22(27)21-12-15-11-17(26(28)29)7-9-19(15)30-21/h2-12H,1H3,(H,24,27)
Standard InChI Key LGSOERWCERBJFH-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-]

Introduction

Chemical Structure and Molecular Characteristics

The compound’s structure integrates two heteroaromatic systems: a 6-methylbenzo[d]thiazole and a 5-nitrobenzo[b]thiophene, connected through a phenyl-carboxamide bridge. The benzothiazole moiety is substituted with a methyl group at position 6, while the benzothiophene ring bears a nitro group at position 5. These substituents influence electronic properties, steric bulk, and hydrophobic interactions, which are critical for molecular recognition in biological systems .

The amide linker between the two aromatic systems provides conformational rigidity, potentially enhancing binding affinity to target proteins. Comparative studies on analogous carboxamides suggest that halogenation or nitro-group substitution at specific positions can dramatically alter bioactivity . For instance, in related thiophene-benzothiazole carboxamides, di-halogenation (e.g., bromine or fluorine) at positions 3,5 (thiophene) and 4,6 (benzothiazole) improved anti-norovirus activity by 70-fold compared to non-halogenated analogs . By extension, the nitro group in N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide may act as a strong electron-withdrawing group, modulating electron density across the benzothiophene ring and enhancing interactions with viral or cellular targets.

Synthetic Pathways and Optimization

Core Synthesis Strategy

The synthesis of such heterocyclic carboxamides typically involves coupling carboxylic acid derivatives of one heterocycle with an amine-containing heterocycle via amide bond formation. In the referenced study , EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine) were employed as coupling agents in dichloromethane (CH₂Cl₂), yielding carboxamide derivatives with purities exceeding 95% after chromatographic purification.

For the target compound, a plausible route would involve:

  • Synthesis of 5-nitrobenzo[b]thiophene-2-carboxylic acid: Nitration of benzo[b]thiophene-2-carboxylic acid at position 5 using a nitrating agent (e.g., HNO₃/H₂SO₄).

  • Preparation of 4-(6-methylbenzo[d]thiazol-2-yl)aniline: Cyclization of a substituted thiourea precursor followed by coupling with 4-aminophenylboronic acid.

  • Amide Coupling: Reacting the carboxylic acid with the aniline derivative using EDC·HCl and DMAP in CH₂Cl₂ .

Reaction Conditions and Yield Optimization

Key parameters influencing yield include stoichiometry, reaction time, and temperature. In analogous syntheses , a 1:1.1 molar ratio of carboxylic acid to amine, combined with overnight stirring at room temperature, provided optimal results. Post-reaction workup typically involves washing with acidic aqueous solutions to remove unreacted starting materials, followed by recrystallization or column chromatography. For example, the synthesis of 2j (a dibrominated thiophene-benzothiazole carboxamide) achieved a 61% yield after NH-silica-gel chromatography .

Structure-Activity Relationship (SAR) Insights

Role of Substituents

Data from structurally related compounds highlight the importance of substituent positioning and electronic effects:

CompoundSubstituents (Thiophene/Benzothiazole)EC₅₀ (µM)
15-Br / 6-F37
2j3,5-Br₂ / 6-F24
3j5-Br / 4,6-F₂5.6
4b3,5-Br₂ / 4,6-F₂0.53

Table 1: Anti-norovirus activity of select heterocyclic carboxamides .

The nitro group in the target compound may mimic the electron-withdrawing effects of halogens, potentially enhancing antiviral potency. Additionally, the methyl group on the benzothiazole could improve metabolic stability by sterically shielding the ring from oxidative degradation.

Hybridization Strategies

Combining optimal substituents from distinct analogs—a strategy employed in the development of 4b—produced a 70-fold increase in potency . By analogy, integrating the nitro and methyl groups in N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide could synergistically enhance target binding.

Physicochemical and Pharmacokinetic Properties

Metabolic Stability

Methyl groups often reduce cytochrome P450-mediated oxidation, prolonging half-life. Conversely, nitro groups can undergo reductive metabolism to reactive intermediates, posing toxicity risks that require evaluation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator